2-({4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}METHYL)-4-BROMOPHENOL
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Overview
Description
2-({4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}METHYL)-4-BROMOPHENOL is a complex organic compound that features a benzodioxole group, a piperazine ring, and a bromophenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}METHYL)-4-BROMOPHENOL typically involves multiple steps. One common route includes the following steps:
Formation of the Benzodioxole Group: This can be achieved through the cyclization of catechol with formaldehyde.
Attachment of the Piperazine Ring: The benzodioxole group is then reacted with piperazine in the presence of a suitable base.
Introduction of the Bromophenol Moiety: The final step involves the bromination of the phenol group using bromine or a brominating agent like N-bromosuccinimide (NBS).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with a hydrogen atom.
Substitution: The bromine atom in the bromophenol moiety can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: The major product is typically the de-brominated phenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-({4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}METHYL)-4-BROMOPHENOL has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.
Biology: The compound is studied for its effects on cellular pathways and its potential as a biochemical probe.
Materials Science: It is explored for its use in the synthesis of novel polymers and materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 2-({4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}METHYL)-4-BROMOPHENOL involves its interaction with specific molecular targets. The benzodioxole group can interact with various enzymes and receptors, modulating their activity. The piperazine ring is known to interact with neurotransmitter receptors, potentially affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-({4-[(2H-1,3-BENZODIOXOL-2-YL)METHYL]PIPERAZIN-1-YL}METHYL)-4-FLUOROPHENOL: This compound features a fluorine atom instead of a bromine atom, which can alter its reactivity and biological activity.
(2E,4E)-METHYL 5-(BENZO[D][1,3]DIOXOL-5-YL)PENTA-2,4-DIENOATE: This compound has a different functional group attached to the benzodioxole moiety, affecting its chemical properties.
Uniqueness
The presence of the bromine atom in 2-({4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}METHYL)-4-BROMOPHENOL makes it unique in terms of its reactivity and potential applications. Bromine atoms are known to participate in various chemical reactions, making this compound versatile for synthetic modifications.
Properties
IUPAC Name |
2-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-4-bromophenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O3/c20-16-2-3-17(23)15(10-16)12-22-7-5-21(6-8-22)11-14-1-4-18-19(9-14)25-13-24-18/h1-4,9-10,23H,5-8,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOVMAFDZCKQOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC4=C(C=CC(=C4)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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